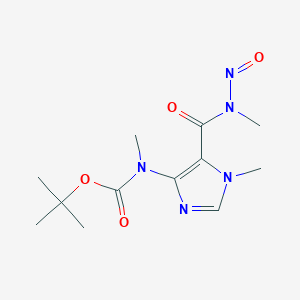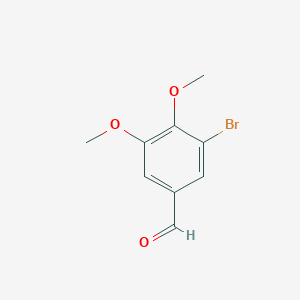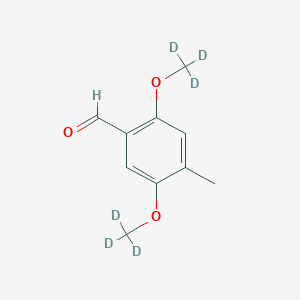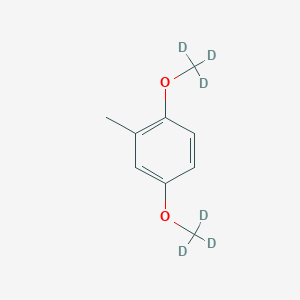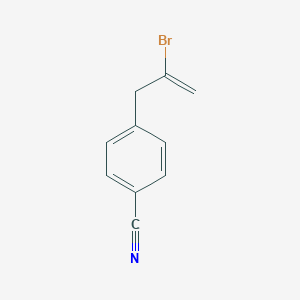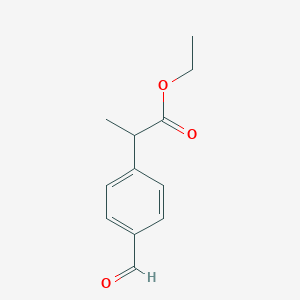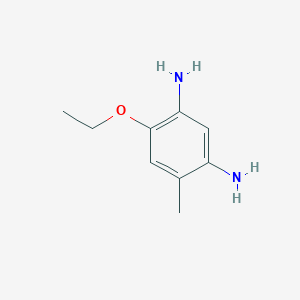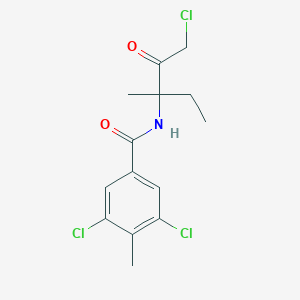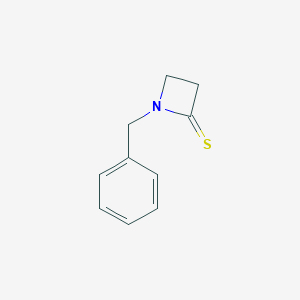
1-Benzylazetidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylazetidine-2-thione is a sulfur-containing heterocyclic compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is known to possess a unique chemical structure that can be synthesized through various methods. The following paper will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Benzylazetidine-2-thione.
Wirkmechanismus
The mechanism of action of 1-Benzylazetidine-2-thione is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells through the inhibition of the NF-κB pathway. Additionally, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Benzylazetidine-2-thione can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Benzylazetidine-2-thione in lab experiments include its potential as an anticancer agent and antioxidant, as well as its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of 1-Benzylazetidine-2-thione include further studies to fully understand its mechanism of action, as well as its potential use in treating other diseases, such as cardiovascular disease and diabetes. Additionally, studies are needed to determine the optimal dosage and toxicity of this compound in humans.
Synthesemethoden
1-Benzylazetidine-2-thione can be synthesized through various methods, including the reaction of benzylamine with carbon disulfide and sodium hydroxide, or the reaction of benzylamine with sulfur and sodium hydroxide. The reaction of benzylamine with carbon disulfide and sodium hydroxide yields 1-Benzylazetidine-2-thiol, which can be oxidized to 1-Benzylazetidine-2-thione using hydrogen peroxide. The reaction of benzylamine with sulfur and sodium hydroxide produces 1-Benzylazetidine-2-thione directly.
Wissenschaftliche Forschungsanwendungen
1-Benzylazetidine-2-thione has been studied for its potential pharmaceutical applications, including its use as an anticancer agent and as an antioxidant. Studies have shown that this compound can induce apoptosis in cancer cells and reduce oxidative stress in cells. Additionally, 1-Benzylazetidine-2-thione has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
153649-23-1 |
|---|---|
Produktname |
1-Benzylazetidine-2-thione |
Molekularformel |
C10H11NS |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
1-benzylazetidine-2-thione |
InChI |
InChI=1S/C10H11NS/c12-10-6-7-11(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
JCPIZLFJOYMFJK-UHFFFAOYSA-N |
SMILES |
C1CN(C1=S)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(C1=S)CC2=CC=CC=C2 |
Synonyme |
2-Azetidinethione, 1-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



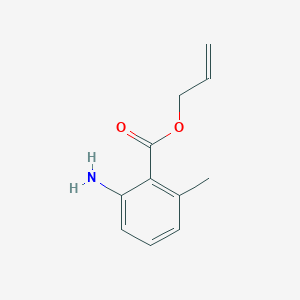
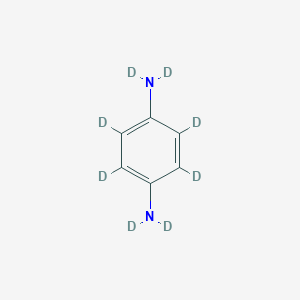
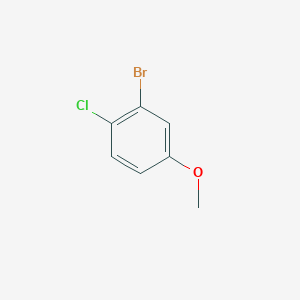
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)
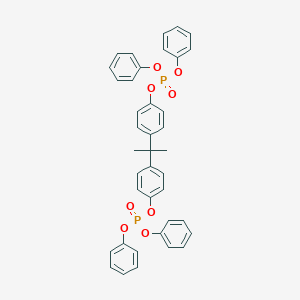
![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
